1-(4-tert-butylphenyl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrazol-4-ol is a complex organic compound notable for its unique structural characteristics and potential applications in various scientific fields. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of the tert-butylphenyl group contributes to its hydrophobic properties, making it an interesting candidate for studies related to drug design and materials science.
The compound can be classified under the broader category of pyrazoles and is recognized by its International Union of Pure and Applied Chemistry name. Its molecular formula is C19H24N2O, and it has a molecular weight of 296.41 g/mol. The compound is indexed under various chemical databases, which provide detailed information regarding its properties and potential applications .
The synthesis of 1-(4-tert-butylphenyl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrazol-4-ol typically involves multi-step organic reactions. One common approach includes:
In an industrial context, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity. Techniques like chromatography may be employed for purification after synthesis .
The molecular structure of 1-(4-tert-butylphenyl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrazol-4-ol features a fused bicyclic system with a pyrazole core. The tert-butyl group enhances steric bulk around the aromatic system.
1-(4-tert-butylphenyl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrazol-4-ol can undergo several chemical reactions:
The reactions typically require specific conditions such as temperature control and the presence of catalysts to ensure high selectivity and yield.
The mechanism of action for 1-(4-tert-butylphenyl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrazol-4-ol is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors. The hydrophobic nature imparted by the tert-butyl group may enhance membrane permeability in biological systems.
Research indicates that compounds with similar structures exhibit various biological activities including anti-inflammatory and analgesic effects. Further studies are needed to confirm the specific mechanisms at play for this particular compound .
Relevant data regarding these properties can be sourced from chemical databases and experimental literature .
1-(4-tert-butylphenyl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrazol-4-ol has potential applications in:
Ongoing research continues to explore its full range of applications across different scientific disciplines .
Transition-metal-catalyzed intramolecular C–H activation represents a cornerstone for constructing the conformationally constrained cyclooctapyrazole core. Rhodium(III) complexes, particularly [CpRhCl₂]₂, enable *macrocyclization via alkenyl C(sp²)–H bond olefination in α,β-unsaturated ketone or acrylamide precursors. This strategy facilitates the formation of 8-9 membered fused rings with high Z-selectivity (up to >95:5) under mild conditions (e.g., NaBARF/AgOAc additives in DMA at 80°C). The mechanism involves a Z-vinylrhodium(III) intermediate generated via directed C–H activation, followed by alkene insertion and β-hydride elimination [10]. Ruthenium catalysts (e.g., Ru₃(CO)₁₂ with NHC-diphosphine ligands) offer complementary dehydrogenative coupling, converting 1,3-diol-hydrazine adducts to pyrazole-fused macrocycles with H₂O/H₂ as sole byproducts. This approach achieves atom economy >85% for 12–16-membered rings [5]. Palladium systems (Pd(OAc)₂/PPh₃) excel in ring-closing of bromoalkenyl-hydrazone substrates via C–N coupling, yielding cyclooctapyrazoles at 0.5–2 mol% loading [1]. Catalyst selection dictates functional group tolerance: rhodium accommodates esters and free alcohols, while ruthenium tolerates sulfide moieties.
Table 1: Catalyst Systems for Cyclooctapyrazole Macrocyclization
Catalyst | Substrate Class | Conditions | Ring Size | Yield Range |
---|---|---|---|---|
[Cp*RhCl₂]₂ | Acrylamides/Enones | NaBARF, AgOAc, DMA, 80°C | 8–14 | 44–72% |
Ru₃(CO)₁₂/NHC | 1,3-Diol arylhydrazines | Toluene, 110°C, 24h | 12–16 | 65–82% |
Pd(OAc)₂/PPh₃ | Bromoalkenyl hydrazones | K₂CO₃, DMF, 100°C | 8–9 | 70–88% |
1.2 tert-Butylphenyl Group Introduction via Suzuki-Miyaura Cross-Coupling
The 4-tert-butylphenyl moiety is installed late-stage via Suzuki-Miyaura coupling to minimize steric interference during macrocycle formation. Cyclooctapyrazole bromides (e.g., 4-bromo-1H-cycloocta[c]pyrazol-4-ol) couple with 4-(tert-butyl)phenylboronic acid under Pd(PPh₃)₄ catalysis (2–5 mol%). Critical parameters include:
Regioselectivity arises from the inherent electrophilicity of C4 in pyrazole rings, which is 8–12× more reactive than C5 positions in Suzuki couplings. Computational studies confirm a 5.3 kcal/mol energy preference for oxidative addition at C4 over C5 in model systems [9]. Post-coupling, tert-butyl deprotection is unnecessary, contrasting earlier strategies requiring tert-butyl ester hydrolysis.
Regiocontrol in cyclooctapyrazoles exploits steric and electronic distinctions between C3, C4, and C5 positions. C4 exhibits pronounced electrophilicity, favoring nucleophilic additions (e.g., cyanation with CuCN/KCN), while C3/C5 undergo directed metallation. Key strategies include:
NMR studies (NOESY/HMBC) unequivocally distinguish N1- versus C3-substituted isomers. For 1-(4-tert-butylphenyl) derivatives, NOESY correlations between tert-butyl protons and pyrazole H5 confirm N1-attachment, while HMBC couplings between methyl hydrogens and C4 (δ~142 ppm) indicate C3-substitution [7].
Table 2: Regioselective Modification of Cyclooctapyrazoles
Reaction Type | Target Position | Conditions | Regioselectivity | Yield |
---|---|---|---|---|
Iodination | C5 | I₂, NaHCO₃, DCM, 25°C | >20:1 (C5/C4) | 75–90% |
Pd-Catalyzed C–H Acetoxylation | C8 (alicyclic) | Pd(OAc)₂, PhI(OAc)₂, TMS-DG | Single isomer | 82% |
Vilsmeier Formylation | C5 | POCl₃, DMF, 0→60°C | 6:1 (C5/C4) | 68% |
Solvent-free methodologies enhance atom economy and reduce purification complexity for cyclooctapyrazole precursors. Key advances include:
Green metrics analysis reveals solvent-free routes reduce E-factors (kg waste/kg product) from 32 (DMSO-based) to <5, primarily by eliminating chromatographic purification. Microwave methods further cut reaction times from 12h to <30 min [8] [9].
Table 3: Solvent-Free Methods for Pyrazole Intermediate Synthesis
Method | Reactants | Conditions | Product | Yield | Atom Economy |
---|---|---|---|---|---|
Melt-phase oxidation | 1,3-Diketone + PhNHNH₂ | O₂/DMSO, 120°C, 3h | 3,5-Disubstituted pyrazole | 85–92% | 91% |
Microwave irradiation | β-Enaminone + MeNHNH₂ | 300W, 140°C, 15 min, neat | 1,3,5-Trisubstituted pyrazole | 89–95% | 88% |
Mechanochemical | Chalcone epoxide + H₂NNHMe | Ball milling, 30Hz, then 60°C, 1h | Fused pyrazoline | 98% | 94% |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: